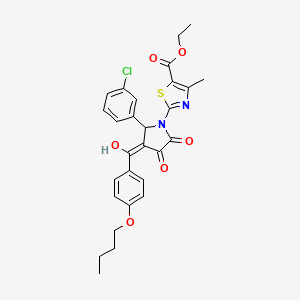
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-(4-butoxybenzoyl)-2-(3-chlorophényl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-méthylthiazole-5-carboxylate d'éthyle est un composé organique complexe ayant des applications potentielles dans divers domaines tels que la chimie médicinale, la pharmacologie et la science des matériaux. Ce composé présente une structure unique qui combine plusieurs groupes fonctionnels, notamment un cycle thiazole, un cycle pyrrole et divers substituants qui contribuent à sa réactivité chimique et à son activité biologique potentielle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(3-(4-butoxybenzoyl)-2-(3-chlorophényl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-méthylthiazole-5-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante peut inclure :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par la synthèse de thiazole de Hantzsch, qui implique la condensation d'α-halocétone avec des thioamides en conditions basiques.
Formation du cycle pyrrole : Le cycle pyrrole peut être construit via la synthèse de Paal-Knorr, où un composé 1,4-dicarbonyle réagit avec de l'ammoniac ou des amines primaires.
Réactions de couplage : Les intermédiaires thiazole et pyrrole sont ensuite couplés à l'aide d'un réactif de couplage approprié tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base comme la triéthylamine.
Introduction de substituants : Les différents substituants, tels que les groupes butoxybenzoyle et chlorophényle, sont introduits par des réactions de substitution nucléophile ou d'acylation de Friedel-Crafts.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de plates-formes de synthèse automatisées et de principes de chimie verte pour améliorer l'efficacité et la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-(4-butoxybenzoyl)-2-(3-chlorophényl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-méthylthiazole-5-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l'aide d'agents oxydants tels que le PCC (chlorochromate de pyridinium) ou le réactif de Jones.
Réduction : Les groupes carbonyle peuvent être réduits en alcools à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile aromatique, telles que la nitration, la sulfonation ou l'halogénation.
Hydrolyse : Le groupe ester peut être hydrolysé en acide carboxylique correspondant en conditions acides ou basiques.
Réactifs et conditions courants
Oxydation : PCC, réactif de Jones
Réduction : NaBH4, LiAlH4
Substitution : Mélange nitrant (HNO3/H2SO4), acide sulfurique (H2SO4), halogènes (Cl2, Br2)
Hydrolyse : HCl, NaOH
Principaux produits
Oxydation : Cétone
Réduction : Alcools
Substitution : Dérivés nitro, sulfonyle ou halogénés
Hydrolyse : Acides carboxyliques
Applications de la recherche scientifique
Chimie médicinale : Ce composé peut être exploré pour son potentiel en tant que candidat médicament en raison de sa structure complexe et de ses multiples groupes fonctionnels, qui peuvent interagir avec diverses cibles biologiques.
Pharmacologie : Il peut être étudié pour ses propriétés pharmacocinétiques et pharmacodynamiques, y compris les profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME).
Études biologiques : Le composé peut être utilisé dans des tests biologiques pour étudier ses effets sur les processus cellulaires, les activités enzymatiques et la liaison des récepteurs.
Science des matériaux : Sa structure unique peut se prêter à des applications dans le développement de nouveaux matériaux dotés de propriétés électroniques, optiques ou mécaniques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-(3-(4-butoxybenzoyl)-2-(3-chlorophényl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-méthylthiazole-5-carboxylate d'éthyle dépendrait de sa cible biologique spécifique. Les mécanismes potentiels incluent :
Inhibition enzymatique : Le composé peut inhiber des enzymes spécifiques en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat et réduisant l'activité enzymatique.
Modulation des récepteurs : Il peut agir comme un agoniste ou un antagoniste sur des récepteurs spécifiques, modifiant ainsi les voies de transduction du signal et les réponses cellulaires.
Interaction ADN/ARN : Le composé pourrait s'intercaler dans l'ADN ou l'ARN, affectant ainsi les processus de transcription et de traduction.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and multiple functional groups, which may interact with various biological targets.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Biological Studies: The compound can be used in biological assays to investigate its effects on cellular processes, enzyme activities, and receptor binding.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering signal transduction pathways and cellular responses.
DNA/RNA Interaction: The compound could intercalate into DNA or RNA, affecting transcription and translation processes.
Comparaison Avec Des Composés Similaires
Le 2-(3-(4-butoxybenzoyl)-2-(3-chlorophényl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-méthylthiazole-5-carboxylate d'éthyle peut être comparé à d'autres composés qui présentent des motifs structurels ou des groupes fonctionnels similaires :
Dérivés du thiazole : Des composés comme la thiamine (vitamine B1) et le sulfathiazole, qui contiennent le cycle thiazole, peuvent être comparés pour leurs activités biologiques et leurs applications.
Dérivés du pyrrole : Des composés tels que les porphyrines et les médicaments à base de pyrrolidine peuvent être comparés pour leur réactivité chimique et leurs propriétés pharmacologiques.
Dérivés du benzoyle : Des composés comme la benzocaïne et le peroxyde de benzoyle peuvent être comparés pour leurs utilisations en médecine et dans l'industrie.
Le caractère unique du 2-(3-(4-butoxybenzoyl)-2-(3-chlorophényl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-méthylthiazole-5-carboxylate d'éthyle réside dans sa combinaison de ces divers groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques uniques non trouvées dans les analogues plus simples.
Propriétés
Numéro CAS |
609794-56-1 |
|---|---|
Formule moléculaire |
C28H27ClN2O6S |
Poids moléculaire |
555.0 g/mol |
Nom IUPAC |
ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-chlorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27ClN2O6S/c1-4-6-14-37-20-12-10-17(11-13-20)23(32)21-22(18-8-7-9-19(29)15-18)31(26(34)24(21)33)28-30-16(3)25(38-28)27(35)36-5-2/h7-13,15,22,32H,4-6,14H2,1-3H3/b23-21+ |
Clé InChI |
SFNOHBBDWXRRSN-XTQSDGFTSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)/O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


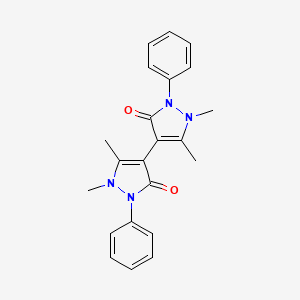
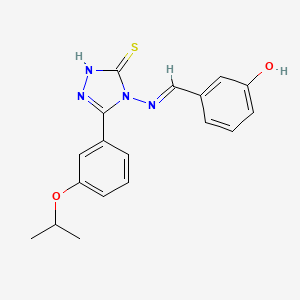

![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011613.png)
![[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011617.png)
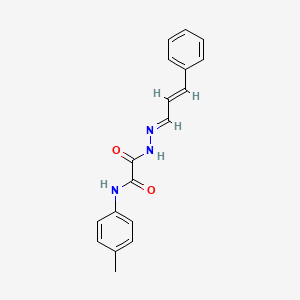
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011632.png)
![4-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12011636.png)

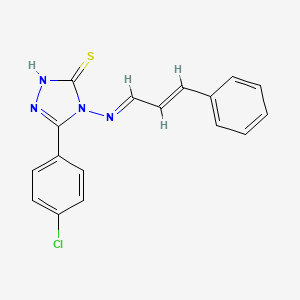
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12011653.png)
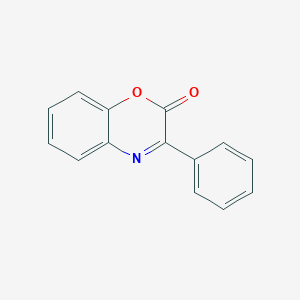

![1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011680.png)
